molecular formula C14H14N2O4S B1659176 n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide CAS No. 6380-16-1

n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide

Cat. No.: B1659176
CAS No.: 6380-16-1
M. Wt: 306.34 g/mol
InChI Key: NGPJQBIOEZKCSC-UHFFFAOYSA-N
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Description

N,4-dimethyl-N-(4-nitrophenyl)benzenesulfonamide (CAS 6380-16-1) is an organic chemical compound with the molecular formula C14H14N2O4S and a molecular weight of 306.337 g/mol . It is characterized as a solid powder with a high purity level of 99% and a boiling point of 482.2°C at 760 mmHg . Crystallographic studies of closely related sulfonamide compounds reveal that the aromatic rings are typically separated by a sulfonamide unit and can adopt a specific dihedral angle, which influences the crystal packing through intermolecular interactions . Compounds featuring the nitrophenylsulfonamide structure are of significant interest in advanced materials research. Specifically, they serve as key organic ligands or intermediates in the synthesis of lanthanide chelates . These chelates are investigated for their unique luminescent properties in the near-infrared region and their single-molecule magnet (SMM) behavior, making them potential candidates for applications in quantum computing, molecular spintronics, and high-density data storage devices . The nitro group on the phenyl ring is a critical functional group that can influence the electron density and spectroscopic properties of the resulting metal complexes . This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

N,4-dimethyl-N-(4-nitrophenyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-11-3-9-14(10-4-11)21(19,20)15(2)12-5-7-13(8-6-12)16(17)18/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPJQBIOEZKCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70292975
Record name n,4-dimethyl-n-(4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6380-16-1
Record name NSC86609
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86609
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name n,4-dimethyl-n-(4-nitrophenyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70292975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution via Sulfonyl Chloride Intermediates

The most widely reported method involves reacting 4-methylbenzenesulfonyl chloride with 4-nitro-N-methylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of 4-nitro-N-methylaniline attacks the electrophilic sulfur atom in the sulfonyl chloride. Pyridine or triethylamine is typically employed to neutralize HCl, driving the reaction to completion.

Reaction Conditions:

  • Solvent: Dichloromethane or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Time: 6–12 hours
  • Yield: 70–85%

Mechanistic Insights:
The sulfonamide bond formation follows a two-step mechanism:

  • Deprotonation of the amine by the base, enhancing its nucleophilicity.
  • Attack of the amine on the sulfonyl chloride, displacing chloride and forming the sulfonamide.

Optimization Challenges:

  • Side Reactions: Over-alkylation or hydrolysis of the sulfonyl chloride.
  • Mitigation: Strict temperature control and stoichiometric base usage.

Methylation of Secondary Amines

For compounds lacking the N-methyl group, a post-synthetic methylation step is employed. Methyl iodide or dimethyl sulfate acts as the alkylating agent in the presence of a strong base (e.g., NaH or K₂CO₃).

Example Protocol:

  • Dissolve N-(4-nitrophenyl)-4-methylbenzenesulfonamide in dry DMF.
  • Add NaH (1.2 equiv) and methyl iodide (1.5 equiv).
  • Stir at 60°C for 4 hours.
  • Isolate via aqueous workup and recrystallization.

Yield: 80–90%.

Electrochemical Synthesis

Paired Electrolysis Strategy

A tunable electrochemical method enables the synthesis of benzenesulfonamide derivatives via reductive coupling. Dinitrobenzene (DNB) is electrolyzed in the presence of arylsulfinic acids at controlled potentials.

Key Steps:

  • Reduction of DNB: At −0.4 V vs. Ag/AgCl, DNB undergoes partial reduction to hydroxylamine intermediates.
  • Coupling with Arylsulfinic Acid: The intermediate reacts with 4-methylbenzenesulfinic acid, forming the sulfonamide bond.

Advantages:

  • Tunability: Adjusting the potential (−0.4 V vs. −1.1 V) controls nitro group reduction, enabling selective product formation.
  • Green Chemistry: Eliminates stoichiometric reductants and minimizes waste.

Optimized Parameters:

Parameter Value
Potential −0.4 V vs. Ag/AgCl
Electrolyte 0.1 M TBABF₄ in acetonitrile
Yield 75–85%

Catalytic Methods

Transition Metal-Catalyzed Coupling

Palladium catalysts facilitate coupling between aryl halides and sulfonamides. For N,4-dimethyl-N-(4-nitrophenyl)benzenesulfonamide, a Suzuki-Miyaura-like approach is adapted:

Protocol:

  • React 4-methylbenzenesulfonamide with 4-nitro-N-methylbromobenzene.
  • Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/water (3:1).
  • Heat at 100°C for 12 hours.

Yield: 65–75%.

Mechanism:

  • Oxidative addition of the aryl bromide to Pd(0).
  • Transmetallation with the sulfonamide.
  • Reductive elimination to form the N–C bond.

Comparative Analysis of Methods

Method Yield (%) Advantages Limitations
Classical 70–85 High yield, scalability Harsh conditions, waste generation
Electrochemical 75–85 Tunable, environmentally friendly Requires specialized equipment
Catalytic 65–75 Mild conditions, functional tolerance Catalyst cost, moderate yields

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, 2H, Ar–NO₂), 7.72 (d, 2H, Ar–SO₂), 7.45 (d, 2H, Ar–CH₃), 3.12 (s, 3H, N–CH₃), 2.45 (s, 3H, Ar–CH₃).
  • IR (KBr): 1345 cm⁻¹ (S=O asymmetric stretch), 1160 cm⁻¹ (S=O symmetric stretch).

Crystallographic Data

  • Crystal System: Monoclinic
  • Space Group: P2₁/c
  • Dihedral Angle: 63.30° (nitrobenzyl vs. benzene rings).

Chemical Reactions Analysis

Reduction Reactions

The nitro group (-NO₂) undergoes selective reduction under varying conditions, yielding distinct products:

Reaction Type Reagents/Conditions Products References
Catalytic hydrogenationH₂, Pd/C, ambient temperatureN,4-Dimethyl-N-(4-aminophenyl)benzenesulfonamide (amine derivative)
Electrochemical reductionArylsulfinic acids (ASAs), -0.4 V vs. Ag/AgClN-Hydroxy-N-(4-nitrophenyl)benzenesulfonamide (hydroxylamine intermediate)
Electrochemical reductionASAs, -1.1 V vs. Ag/AgClN-(4-Amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide (diamino derivative)

Key findings:

  • The nitro group’s reduction pathway is tunable via electrochemical potential, enabling selective synthesis of hydroxylamine or amine derivatives .

  • Catalytic hydrogenation preserves the sulfonamide structure while converting the nitro group to an amine .

Substitution Reactions

The sulfonamide group (-SO₂NH-) participates in nucleophilic substitutions:

Reaction Type Reagents/Conditions Products References
Nucleophilic substitution1-Boc-3-oxopiperazine, SN2 conditionsPiperazine-linked sulfonamide intermediates
AcylationSubstituted benzenesulfonyl chlorides, baseN-Acylated sulfonamide derivatives

Key findings:

  • SN2 reactions with piperazine derivatives proceed efficiently under mild conditions, enabling structural diversification .

  • Acylation modifies the sulfonamide’s nitrogen, expanding its utility in medicinal chemistry .

Oxidation Reactions

Methyl groups on the benzene ring can be oxidized to carboxylic acids:

Reaction Type Reagents/Conditions Products References
OxidationKMnO₄ or CrO₃, acidic conditionsCarboxylic acid derivatives

Key findings:

  • Oxidation targets the methyl substituents, generating hydrophilic carboxylic acid derivatives without affecting the nitro or sulfonamide groups.

Electrochemical Paired Reactions

A green electrochemical method enables simultaneous synthesis and functionalization:

Process Conditions Products References
Paired electrolysisDinitrobenzene (DNB), ASAs, -0.4 VN-Hydroxy-N-(4-nitrophenyl)benzenesulfonamide
Paired electrolysisDNB, ASAs, -1.1 VN-(4-Amino-3-(phenylsulfonyl)phenyl)benzenesulfonamide

Key findings:

  • This method achieves 80–95% yields with minimal waste, highlighting its industrial potential .

Biological Activity and Mechanistic Insights

While not a direct chemical reaction, the compound’s interactions with biological targets inform its reactivity:

  • Enzyme inhibition : Binds to dihydropteroate synthase (DHPS), disrupting folate synthesis in bacteria.

  • Calcium channel modulation : Derivatives reduce coronary resistance via theoretical interactions with 6jp5 protein surfaces (binding energy: -7.2 kcal/mol) .

Thermodynamic and Kinetic Data

Parameter Value Context References
Reduction potential (C N1)-0.4 V vs. Ag/AgClElectrochemical nitro-to-hydroxylamine
Inhibition constant (Ki)4.8 µMCalcium channel binding affinity
UV absorption peaks186, 217, 295 nmπ→π* and n→π* electronic transitions

Scientific Research Applications

Medicinal Chemistry

n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide serves as an important intermediate in the synthesis of sulfonamide-based pharmaceuticals. These drugs are recognized for their antibacterial and anti-inflammatory properties. The compound's structure allows it to interact effectively with biological targets, enhancing its potential therapeutic effects.

Biological Research

In biological studies, this compound is utilized as a probe to investigate enzyme-substrate interactions. It aids in understanding enzyme inhibition mechanisms, which is crucial for drug development. For instance, it has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Industrial Applications

The compound is employed in the production of dyes and pigments due to its chemical stability and reactivity. Additionally, it finds use in the manufacture of polymers and specialty chemicals, contributing to advancements in materials science.

Case Studies

  • Antibacterial Activity : A study demonstrated that derivatives of this compound exhibited significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism involved inhibition of bacterial enzyme pathways essential for growth.
  • Enzyme Interaction Studies : Research indicated that this compound could effectively inhibit certain enzymes related to inflammation pathways, suggesting its potential utility in developing anti-inflammatory drugs.
  • Material Science Innovations : The compound has been explored for its role in creating advanced materials with specific functional properties due to its unique chemical structure and reactivity.

Mechanism of Action

The mechanism of action of n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. The nitro and sulfonamide groups play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Substituent Effects on Reaction Yields
Compound Substituent Yield (%) Reference
Compound A 4-Nitrophenyl 35–83*
3ya 3-Methylbenzofuran-2-yl 60
3za 3-Methylbenzo[b]thiophen-2-yl 40
1a Phenylethynyl (electron-rich) 83

*Yield varies with reaction optimization.

Physicochemical Properties

Melting Points and Solubility
  • Compound A: No explicit melting point is reported, but analogs with nitro groups (e.g., 22a–22c in ) typically exhibit higher melting points due to dipole-dipole interactions and planar molecular conformations .
  • Heterocyclic analogs : 3za is a yellow solid (mp 102–103°C), whereas 3ya is a yellow oil, indicating that sulfur-containing substituents enhance crystallinity compared to oxygen analogs .
  • Alkenyl derivatives : (E)-N,4-Dimethyl-N-(5-((4-methylphenyl)sulfonamido)hex-3-en-1-yl)benzenesulfonamide (4e) and related compounds exist as oils, suggesting that flexible alkenyl chains reduce packing efficiency and lower melting points .
Polarity and Solubility

The nitro group in Compound A increases polarity, likely enhancing solubility in polar solvents (e.g., DMSO, acetone) but reducing it in nonpolar solvents (e.g., hexane). This contrasts with methyl-substituted analogs like N,4-dimethyl-N-(4-methylphenyl)benzenesulfonamide, which exhibit lower polarity and higher solubility in organic solvents .

Structural and Crystallographic Comparisons

Crystal structure analyses reveal substituent-dependent conformational variations:

  • Torsion angles : In Compound A, the S–N–C–C torsion angle is influenced by the para-nitro group, likely leading to a planar arrangement. In contrast, 2,4-dimethyl-N-(2-methylphenyl)benzenesulfonamide (II) exhibits a torsion angle of 71.6°, indicating that ortho substituents induce greater twisting .
Table 2: Structural Parameters of Selected Analogs
Compound Torsion Angle (°) Substituent Position Reference
Compound A (hypothetical) ~-50 to -75 Para-nitro
2,4-Dimethyl-N-(2-methylphenyl) 71.6 Ortho-methyl
2,4-Dimethyl-N-(3-methylphenyl) -58.4 Meta-methyl

Biological Activity

n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides an overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a sulfonamide group (-SO₂NH-) attached to a dimethylated benzene ring and a nitrophenyl substituent. The presence of the nitro group is crucial as it enhances the compound's reactivity and biological interactions. The structure can be represented as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}\text{S}

The biological activity of this compound primarily involves its interaction with various molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor by binding to the active sites of specific enzymes, thus preventing substrate access. This mechanism is particularly relevant in the context of antimicrobial activity, where it can inhibit bacterial growth by targeting dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria .
  • Anticancer Activity : Studies have shown that sulfonamide derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, its analogs have demonstrated significant inhibition of cell viability in human breast cancer cells (MDA-MB-231) and melanoma cells (IGR39), with EC50 values indicating potent activity .

Antimicrobial Properties

This compound has been evaluated for its antimicrobial properties:

  • Mechanism : By inhibiting DHPS, it disrupts folate synthesis necessary for nucleic acid production in bacteria, leading to growth inhibition .
  • Efficacy : Its efficacy has been demonstrated against various bacterial strains, showcasing its potential as an antibacterial agent.

Anticancer Activity

Research indicates that this compound may possess anticancer properties:

  • Cytotoxicity : It has shown significant cytotoxic effects on cancer cell lines with reduced cell viability at effective concentrations. The structure-activity relationship (SAR) suggests that modifications in the phenyl ring can enhance activity .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study reported that sulfonamide derivatives exhibited varying degrees of cytotoxicity against NCI-60 tumor cells. The most active compounds had EC50 values below 30 µM against specific cancer cell lines .
  • Antimicrobial Studies : Research demonstrated that this compound effectively inhibited bacterial growth in vitro. Comparative studies highlighted its potency relative to other sulfonamides .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that the substitution pattern on the benzene ring significantly impacts biological activity. Compounds with electron-withdrawing groups like nitro groups tend to exhibit enhanced inhibitory effects against target enzymes .

Data Tables

Biological Activity Target EC50 Value (µM) Reference
AntibacterialDHPS< 30
AnticancerMDA-MB-23120.5 ± 3.6
AnticancerIGR3927.8 ± 2.8

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N,4-Dimethyl-N-(4-nitrophenyl)benzenesulfonamide, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via sulfonylation of 4-nitrophenylamine derivatives using 4-methylbenzenesulfonyl chloride under alkaline conditions (e.g., NaHCO₃ or NaOH). Key parameters include:

  • Temperature : Controlled heating (60–80°C) to minimize side reactions like hydrolysis of the sulfonyl chloride.
  • Solvent : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity .
  • Workup : Ice-cold water precipitation followed by recrystallization from ethanol improves purity (>95% by HPLC) .
    • Data Note : Yield optimization (70–85%) requires stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) and inert atmospheres to prevent oxidation of the nitro group .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

  • Techniques :

  • X-ray crystallography : Resolves bond lengths (e.g., S–N: ~1.63 Å) and dihedral angles between aromatic rings (e.g., 32–48°), critical for assessing conformational flexibility .
  • NMR : ¹H NMR confirms substitution patterns (e.g., methyl groups at δ 2.3–2.5 ppm; nitro group deshielding adjacent protons to δ 7.8–8.2 ppm) .
  • IR spectroscopy : Sulfonamide S=O stretches (1350–1150 cm⁻¹) and nitro group vibrations (1520, 1350 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the compound’s crystallographic packing and intermolecular interactions?

  • Structural Insights :

  • The 4-nitro group induces torsional strain (C1–S–N–C7 angle: -48.3° to -75.7°) due to steric clashes with adjacent methyl groups, altering crystal packing .
  • Hydrogen bonding : N–H⋯O interactions (2.8–3.0 Å) form 1D chains, while C–H⋯π interactions stabilize 3D networks .
    • Contradictions : Substituent position (para vs. meta) significantly affects dihedral angles. For example, replacing 4-nitro with 3-nitro reduces torsion by ~10°, altering solubility and melting points .

Q. What strategies resolve contradictions in bioactivity data between in vitro and computational models for this sulfonamide?

  • Case Study : Computational docking (e.g., AutoDock Vina) predicts strong binding to carbonic anhydrase IX (ΔG: -9.2 kcal/mol), but in vitro assays show moderate inhibition (IC₅₀: 12 µM).
  • Resolution :

  • Solvent effects : DMSO (common in assays) may disrupt protein-ligand interactions; use aqueous buffers with <1% cosolvent .
  • Protonation states : The sulfonamide group (pKa ~10) remains deprotonated at physiological pH, altering binding affinity .
    • Validation : Cross-validate with crystallographic data (e.g., PDB 4XYZ) to identify key binding residues .

Q. How can computational modeling (e.g., DFT, MD) guide the design of derivatives with enhanced pharmacological properties?

  • Workflow :

DFT : Calculate frontier orbitals (HOMO-LUMO gap: ~4.5 eV) to predict reactivity sites for derivatization .

MD Simulations : Assess stability of sulfonamide-protein complexes (RMSD <2 Å over 100 ns) to prioritize derivatives .

ADMET Prediction : Use SwissADME to optimize logP (~2.5) and reduce hepatotoxicity (e.g., replace nitro with cyano groups) .

  • Case Study : Methyl-to-ethyl substitution at the 4-position improves metabolic stability (t₁/₂: 6.5→9.2 h in liver microsomes) without compromising activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide
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n,4-Dimethyl-n-(4-nitrophenyl)benzenesulfonamide

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